molecular formula C14H15FN8 B2981334 5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2198156-12-4

5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No.: B2981334
CAS No.: 2198156-12-4
M. Wt: 314.328
InChI Key: QFDAJVXYUFVRLM-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a chemical compound of significant interest in early-stage pharmaceutical research, particularly in the field of targeted therapy development. Its molecular structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is characteristic of scaffolds known to exhibit potent biological activity. Compounds with this core have been extensively investigated as inhibitors of protein kinases (PKs) . Protein kinases are enzymatic proteins critical for intracellular signal transduction, regulating fundamental cellular processes including growth, proliferation, differentiation, and apoptosis . Dysregulation of kinase activity is a well-established factor in various pathological conditions, making them prominent therapeutic targets for diseases such as cancer and inflammatory disorders . As a potential kinase inhibitor, this compound is a valuable research tool for scientists aiming to elucidate complex signal transduction pathways and explore new mechanisms for therapeutic intervention. Its specific research value lies in its application for in vitro biochemical assays and cell-based studies to profile inhibitory activity, assess selectivity across the kinome, and investigate its mechanism of action. Researchers can use it to help identify the specific kinase targets it modulates and contribute to the validation of new targets for drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-6-10(7-22)21(2)14-11(15)5-16-8-17-14/h3-5,8,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDAJVXYUFVRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core and various substituents that may influence its biological activity. The presence of a fluorine atom and a triazole moiety suggests potential interactions with biological targets such as enzymes or receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, triazole derivatives have been shown to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

2. Anticancer Potential

Compounds with pyrimidine and triazole frameworks have been investigated for their anticancer properties. In particular, studies have shown that such compounds can act as kinase inhibitors, which are critical in cancer cell signaling pathways. The inhibition of specific kinases can lead to reduced tumor growth and proliferation .

3. Enzyme Inhibition

The compound may also exhibit enzyme inhibition characteristics. Similar pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression and inflammation . The selectivity of these compounds towards specific kinases could minimize side effects while maximizing therapeutic efficacy.

The mechanisms through which 5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine exerts its biological effects likely involve:

  • Kinase Inhibition : By binding to the ATP-binding pocket of target kinases, the compound could prevent phosphorylation processes essential for cell signaling.
  • DNA Interaction : With structural similarities to known DNA intercalators, this compound may also interact directly with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus with IC50 values in the low micromolar range.
Reported anticancer activity through selective inhibition of receptor tyrosine kinases involved in tumorigenesis.
Highlighted the potential for resistance development in bacterial strains against similar compounds, emphasizing the need for structural modifications to enhance efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key analogs differ in substituent positions and heterocyclic frameworks:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound C₁₅H₁₅F₃N₈* ~364.33* 5-Fluoro-pyrimidin-4-amine; 3-methyl-triazolo[4,3-b]pyridazine; azetidinyl Triazolo-pyridazine + pyrimidine
N-methyl-N-(1-{3-methyl-triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine C₁₅H₁₅F₃N₈ 364.33 6-Trifluoromethyl-pyrimidin-4-amine; 3-methyl-triazolo[4,3-b]pyridazine Same core as target
N-methyl-N-(1-triazolo[4,3-b]pyridazin-6-yl-azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine C₁₄H₁₃F₃N₈ 350.30 4-Trifluoromethyl-pyrimidin-2-amine; no methyl on triazolo ring Triazolo-pyridazine + pyrimidine
N-(3-Phenylpropyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-amine C₁₅H₁₄F₃N₅ 321.31 3-Trifluoromethyl; phenylpropylamine side chain Triazolo-pyridazine
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl]triazolo[1,5-a]pyrimidin-7-amine C₁₄H₁₂F₃N₅ 307.28 Triazolo[1,5-a]pyrimidine core; trifluoromethylphenyl group Triazolo-pyrimidine

*Estimated based on structural analogs.

Key Observations :

  • Substituent Position : The target’s 5-fluoro group (pyrimidine) contrasts with trifluoromethyl groups at positions 4 or 6 in analogs , which increase lipophilicity but may hinder solubility.
  • Azetidine vs.
Physicochemical and Pharmacological Properties
Property Target Compound 6-Trifluoromethyl Analog 4-Trifluoromethyl Analog Phenylpropyl Analog
Molecular Weight ~364.33 364.33 350.30 321.31
LogP (Estimated) ~2.1* ~2.8 ~2.5 ~3.2
Solubility Moderate (fluoro) Low (CF₃) Moderate Low (aromatic chain)
Synthetic Yield N/A High (via Methods in ) High Moderate

*Predicted using fragment-based calculations.

Pharmacological Insights :

  • Fluorine vs. Trifluoromethyl : The 5-fluoro group in the target likely balances electronegativity and steric bulk, optimizing receptor binding compared to bulkier CF₃ groups .
  • Azetidine Advantage : Azetidine-containing analogs (target, –9) show improved metabolic stability over phenylpropyl derivatives (), as rigid linkers resist cytochrome P450 oxidation .

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